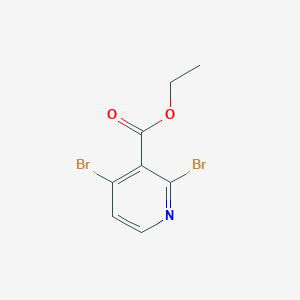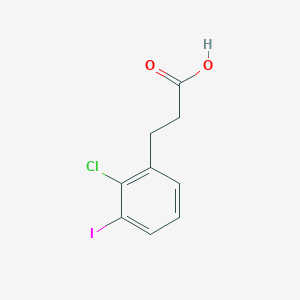
Benzenepropanoic acid, 2-chloro-3-iodo-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzenepropanoic acid, 2-chloro-3-iodo- is an organic compound that belongs to the class of halogenated aromatic acids. This compound is characterized by the presence of both chlorine and iodine atoms attached to a benzene ring, along with a propanoic acid group. The unique combination of these functional groups makes it an interesting subject for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzenepropanoic acid, 2-chloro-3-iodo- typically involves halogenation reactions. One common method is the electrophilic aromatic substitution, where a benzene ring undergoes substitution with chlorine and iodine in the presence of suitable catalysts and solvents. For instance, the chlorination can be achieved using chlorine gas or thionyl chloride, while iodination can be performed using iodine and a strong oxidizing agent like nitric acid.
Industrial Production Methods
In an industrial setting, the production of Benzenepropanoic acid, 2-chloro-3-iodo- may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product.
化学反応の分析
Types of Reactions
Benzenepropanoic acid, 2-chloro-3-iodo- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can remove halogen atoms, leading to the formation of dehalogenated products.
Substitution: Both nucleophilic and electrophilic substitution reactions are possible, where the halogen atoms can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents such as sodium hydroxide for nucleophilic substitution or aluminum chloride for electrophilic substitution are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dehalogenated benzene derivatives.
科学的研究の応用
Benzenepropanoic acid, 2-chloro-3-iodo- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals and dyes.
作用機序
The mechanism by which Benzenepropanoic acid, 2-chloro-3-iodo- exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The halogen atoms can participate in halogen bonding, influencing the compound’s binding affinity and specificity. Additionally, the propanoic acid group can form hydrogen bonds, further stabilizing the interaction with the target molecule.
類似化合物との比較
Similar Compounds
- Benzenepropanoic acid, 2-chloro-6-iodo-
- Benzenepropanoic acid, 3-hydroxy-5-iodo-
- Benzenepropanoic acid, 2-bromo-3-iodo-
Uniqueness
Benzenepropanoic acid, 2-chloro-3-iodo- is unique due to the specific positioning of the chlorine and iodine atoms on the benzene ring. This unique arrangement can lead to distinct chemical reactivity and biological activity compared to its analogs. The presence of both halogens in ortho positions relative to each other can also influence the compound’s electronic properties and steric interactions.
特性
分子式 |
C9H8ClIO2 |
|---|---|
分子量 |
310.51 g/mol |
IUPAC名 |
3-(2-chloro-3-iodophenyl)propanoic acid |
InChI |
InChI=1S/C9H8ClIO2/c10-9-6(4-5-8(12)13)2-1-3-7(9)11/h1-3H,4-5H2,(H,12,13) |
InChIキー |
PKTINBAIKRFSSY-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1)I)Cl)CCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


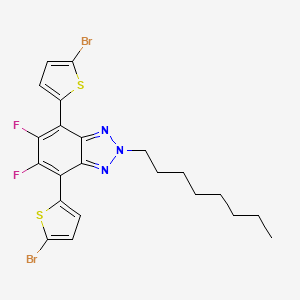
![7-Chlorothiazolo[4,5-b]pyridin-2-amine](/img/structure/B12330703.png)

![[D-P-CL-Phe(6),leu(17)]-vasoactive intestinal peptide human, porcine, rat](/img/structure/B12330706.png)
![2-[4-[2-[5-(2,2-dimethylbutyl)-1H-imidazol-2-yl]ethyl]phenyl]benzoic acid](/img/structure/B12330721.png)
![1,2-Pyrrolidinedicarboxylic acid, 2-[(4-cyanophenyl)methyl]-, 1-(1,1-dimethylethyl) ester, (2S)-](/img/structure/B12330722.png)
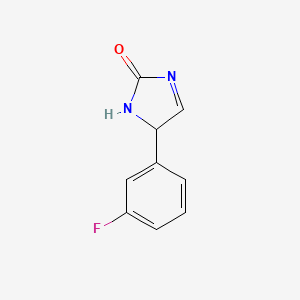
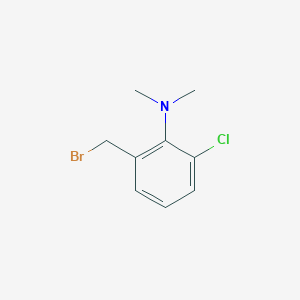
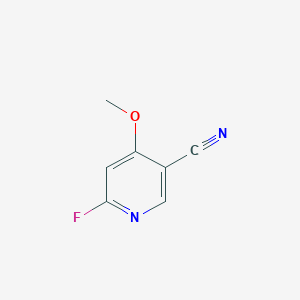
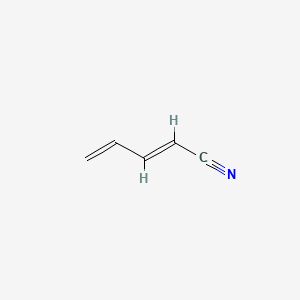
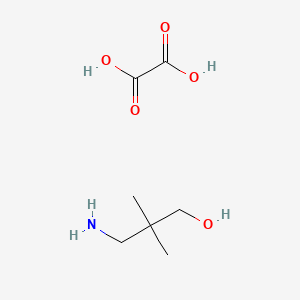
![acetylene;(2S)-3-methyl-2-[pentanoyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]butanoic acid](/img/structure/B12330768.png)

